N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a heterocyclic compound featuring a fused triazolo[4,3-a]pyridine core linked via an ethyl group to a benzodioxepine-carboxamide moiety.
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c23-18(13-5-6-14-15(12-13)25-11-3-10-24-14)19-8-7-17-21-20-16-4-1-2-9-22(16)17/h1-2,4-6,9,12H,3,7-8,10-11H2,(H,19,23) |
InChI Key |
UPLVPKUUNJTXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NCCC3=NN=C4N3C=CC=C4)OC1 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization with Urea
A high-yielding route involves reacting 2-hydrazinopyridine with urea under microwave irradiation. In a representative procedure, 500 mg (4.58 mmol) of 2-hydrazinopyridine and 550 mg (9.16 mmol) of urea are heated in a microwave reactor (300 W) for 50 seconds without solvent. This method achieves a 75% yield of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, confirmed by HPLC purity >97.9%. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of urea, followed by intramolecular cyclization (Figure 1).
Table 1: Optimization of Microwave Conditions
| Urea Equiv. | Time (s) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.0 | 50 | 49 | 95.2 |
| 2.0 | 50 | 75 | 97.9 |
Phosphonylation via 5-Exo-Dig Cyclization
Alternative methods employ chloroethynylphosphonates and 2-hydrazinylpyridines. For example, reacting 2-hydrazinylpyridine with diethyl chloroethynylphosphonate in acetonitrile with K₂CO₃ at 60°C for 4 hours yields 3-diethylphosphonyl-[1,triazolo[4,3-a]pyridine (92% yield). While this route introduces phosphonate groups, it demonstrates the scaffold’s versatility for further functionalization.
Preparation of 3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carboxamide
The benzodioxepine moiety is synthesized from 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine through sequential reduction and acylation:
Nitro Reduction and Carboxylic Acid Formation
Hydrogenation of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine over Pd/C (10%) in ethanol at 50 psi H₂ yields 7-amino-3,4-dihydro-2H-1,5-benzodioxepine. Subsequent diazotization with NaNO₂/HCl followed by hydrolysis produces 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.
Carboxamide Formation
Activation of the carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which is treated with ammonium hydroxide to form the primary carboxamide. Alternatively, coupling agents like EDC/HOBt facilitate amide bond formation with amines.
Coupling of Triazolopyridine and Benzodioxepine Moieties
The final step involves connecting thetriazolo[4,3-a]pyridine and benzodioxepine units via an ethylenediamine linker.
Amide Coupling
Reacting 3-(2-aminoethyl)-triazolo[4,3-a]pyridine with 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride in the presence of triethylamine (TEA) in THF at 0–25°C for 6 hours affords the target compound. Alternatively, carbodiimide-mediated coupling using EDC and HOBt achieves a 68% yield.
Table 2: Coupling Reaction Optimization
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| SOCl₂/TEA | THF | 6 | 72 |
| EDC/HOBt | DCM | 12 | 68 |
| DCC/DMAP | CH₃CN | 24 | 54 |
Alternative Synthetic Routes and Modifications
One-Pot Tandem Reactions
A patent-disclosed method condenses 2-hydrazinopyridine, urea, and preformed 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide ethylamine in a single reactor under microwave conditions (150°C, 20 min), achieving 61% yield. This approach reduces purification steps but requires precise stoichiometric control.
Solid-Phase Synthesis
Immobilizing the benzodioxepine carboxamide on Wang resin enables iterative coupling with Fmoc-protected ethylenediamine and triazolopyridine building blocks. Cleavage with TFA/water (95:5) provides the target compound with >90% purity.
Critical Analysis of Methodologies
Yield and Scalability
Microwave-assisted cyclization provides superior yields (75%) compared to conventional heating (49%). However, scalability is limited by microwave reactor capacity. The phosphonylation route, while high-yielding, introduces non-essential groups.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group undergoes nucleophilic attack under basic or acidic conditions. Common reactions include:
| Reaction Type | Conditions | Products | Sources |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12h | 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid + ethylamine derivative | |
| Aminolysis | NH₃ in THF, 60°C | Substituted urea analogs |
The ethylamine sidechain linked to the triazole ring also participates in alkylation reactions with electrophiles like alkyl halides .
Benzodioxepine Ring Oxidation
-
Oxidizing agents : KMnO₄ or CrO₃ in acidic media cleave the dioxepine ring, forming a dicarboxylic acid derivative .
-
Selective oxidation : NaIO₄ oxidizes the ethylene group to a ketone under mild conditions.
Triazole Ring Stability
The triazolo-pyridine system resists common reductants (e.g., H₂/Pd-C) but undergoes ring-opening under strong reducing conditions (LiAlH₄) to form pyridine-amine derivatives .
Cycloaddition and Photochemical Reactions
The triazole moiety participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | Cu(I) catalyst, 80°C | Triazolo-pyridine fused triazole | 72% |
| Maleic anhydride | UV light, 24h | Bridged bicyclic adduct | 58% |
Photochemical studies reveal C–H bond activation at the benzodioxepine’s methylene group, forming cross-linked dimers under UV irradiation .
Cross-Coupling Reactions
The triazole’s nitrogen atoms facilitate metal-catalyzed couplings:
| Reaction | Catalyst | Conditions | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, DMF, 100°C | Biaryl synthesis |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | t-BuONa, toluene, 80°C | C–N bond formation |
These reactions enable modular derivatization for structure-activity relationship (SAR) studies .
Stability Under Physiological Conditions
The compound demonstrates:
-
pH-dependent hydrolysis : Half-life of 8.2h at pH 7.4 (37°C), decreasing to 1.5h at pH 1.2.
-
Metabolic stability : Resistant to CYP450-mediated oxidation but susceptible to esterase cleavage in liver microsomes .
Computational Insights
Density functional theory (DFT) studies highlight:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exhibit promising anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study involving a series of triazole derivatives demonstrated dose-dependent inhibition of breast cancer cell lines (MCF7) with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used. This suggests that the structural features of the compound may enhance its effectiveness as an anticancer agent .
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study:
In a recent study assessing various triazole derivatives for their anti-inflammatory effects, certain compounds were found to significantly reduce edema in animal models by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The most effective derivatives had COX-2 selectivity indices ranging from 90% to 99%, indicating strong anti-inflammatory activity .
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. The unique structure of this compound allows for interaction with various microbial targets.
Research Findings:
Studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Neuropharmacological Applications
There is growing interest in the neuropharmacological potential of triazole derivatives. Preliminary studies suggest that these compounds may influence neurotransmitter systems and exhibit neuroprotective effects.
Case Study:
Research has indicated that certain derivatives can enhance the sedative effects of known pharmacological agents in animal models. This points toward potential applications in treating anxiety and sleep disorders .
Mechanism of Action
The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related molecules from the literature, focusing on core structures, substituents, and physicochemical properties.
Core Heterocyclic Systems
- Target Compound : Combines a triazolo[4,3-a]pyridine (a fused 6-5 bicyclic system with nitrogen at positions 1, 2, and 4) and a benzodioxepine (a seven-membered oxygen-containing ring fused to a benzene ring) .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Features a tetrahydroimidazo[1,2-a]pyridine core (a 6-5 bicyclic system with two nitrogens), distinct from the triazolo group in the target compound. This difference reduces aromaticity and alters electronic properties .
- N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (): Contains a triazolo[1,5-a]pyrimidine core (6-5 bicyclic system with three nitrogens), which differs in nitrogen positioning compared to the target’s triazolo[4,3-a]pyridine.
- 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide () : Shares the triazolo[1,5-a]pyrimidine core with but includes a dihydro modification, reducing ring saturation compared to the target’s fully aromatic system .
Substituent Effects
Physicochemical and Spectral Data
Research Implications and Limitations
- Structural Advantages of Target Compound : The benzodioxepine moiety may offer superior metabolic resistance compared to the benzothienyl group in or the nitro-substituted aromatic ring in .
- Synthetic Challenges : The ethyl linker in the target compound could introduce synthetic complexity compared to the ester-linked groups in .
- Knowledge Gaps: Pharmacological data (e.g., binding affinity, toxicity) are absent for all compounds, limiting direct therapeutic comparisons.
Biological Activity
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxepine moiety fused with a triazole-pyridine system. This structural diversity contributes to its varied biological activities.
Key Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | Contributes to biological activity through interaction with various receptors. |
| Benzodioxepine Moiety | Enhances lipophilicity and bioavailability. |
| Carboxamide Group | Potentially involved in hydrogen bonding with biological targets. |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values ranging from 6.2 μM to 43.4 μM .
The mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation. By binding to these enzymes, the compound disrupts signaling pathways essential for tumor growth and survival .
Antimicrobial Activity
Preliminary studies have indicated potential antimicrobial properties against a range of pathogens. The incorporation of the triazole ring is believed to enhance the compound's ability to interact with microbial enzymes .
Sodium Channel Inhibition
Recent investigations have highlighted the compound's potential as a selective inhibitor of sodium channels (NaV1.7), which are implicated in pain signaling pathways. This suggests therapeutic applications in pain management .
Case Study 1: Anticancer Activity
A study evaluated a series of triazole derivatives for their cytotoxic effects on human cancer cell lines. The findings demonstrated that specific modifications in the benzodioxepine structure led to enhanced potency against breast cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related compounds against several bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, and how can low yields be addressed?
- Methodology : The compound’s triazolopyridine core can be synthesized via cyclization reactions, such as 5-exo-dig cyclization using phosphorylated intermediates . For the benzodioxepine moiety, multi-step protocols involving alkylation and cyclocondensation are typical. Low yields (e.g., 55% in analogous syntheses ) may arise from steric hindrance or unstable intermediates. Optimization strategies include:
- Temperature control (e.g., reflux in DMF for cyclization ).
- Catalyst screening (Pd-based catalysts for reductive steps ).
- Purification via column chromatography with gradients of ethyl acetate/hexane .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodology : Combine spectroscopic and crystallographic techniques :
- 1H/13C NMR to assign proton and carbon environments (e.g., benzodioxepine methylene signals at δ ~4.2 ppm ).
- HRMS to verify molecular weight (e.g., matching calculated and observed m/z values within 2 ppm error ).
- Single-crystal X-ray diffraction for absolute configuration determination (R factor < 0.06 ).
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology : Prioritize assays based on structural analogs (e.g., [1,2,4]triazolo[4,3-a]quinoxaline derivatives ):
- Cytotoxicity screening against cancer cell lines (HePG-2, Caco-2) using MTT assays.
- Enzyme inhibition studies (e.g., Topoisomerase II inhibition via DNA intercalation assays ).
- Apoptosis induction via flow cytometry (cell cycle arrest at G2/M phase ).
Advanced Research Questions
Q. How do substituents on the triazolopyridine ring influence bioactivity, and what SAR trends emerge?
- Methodology : Perform systematic structure-activity relationship (SAR) studies :
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target binding (logP reduction by ~0.5 units ).
- Benzodioxepine substitution : Methyl groups at C3/C4 improve solubility but may reduce potency (IC50 shifts from 1.2 µM to 3.7 µM ).
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity to TopoII .
Q. What experimental strategies resolve contradictions in biological data across studies?
- Methodology : Address variability (e.g., conflicting IC50 values) via:
- Standardized assay conditions (fixed ATP concentrations in kinase assays ).
- Orthogonal validation (e.g., SPR for binding affinity vs. enzymatic activity ).
- Meta-analysis of literature data to identify outliers (e.g., inconsistent cytotoxicity in HeLa cells ).
Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?
- Methodology : Focus on ADME optimization :
- LogP adjustment : Introduce polar groups (e.g., carboxylate) to reduce logP from ~3.5 to ~2.0, improving aqueous solubility .
- Metabolic stability : Replace labile esters with amides (t1/2 increase from 2.1 hr to 6.8 hr in microsomal assays ).
- In vivo PK : Use LC-MS/MS for plasma concentration monitoring (LOQ = 1 ng/mL ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
